molecular formula C28H57O10P B1684002 PX-316 CAS No. 253440-95-8

PX-316

Cat. No.: B1684002
CAS No.: 253440-95-8
M. Wt: 584.7 g/mol
InChI Key: GJZGRYXGQBWBEB-AVMFAVRISA-N
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Description

PX-316 is a small molecule inhibitor that targets the serine/threonine-specific protein kinase known as protein kinase B (Akt). This compound has shown significant potential in inhibiting the Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. This compound has demonstrated antitumor activity in various cancer models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: PX-316 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the purity and efficacy of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The compound is formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration, ensuring its stability and bioavailability. The production process also includes rigorous quality control measures to ensure the compound’s consistency and safety .

Chemical Reactions Analysis

Types of Reactions: PX-316 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

PX-316 has a wide range of scientific research applications, including:

Mechanism of Action

PX-316 exerts its effects by inhibiting the activity of Akt, a key protein kinase involved in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway regulates various cellular processes, including metabolism, growth, and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

PX-316 is compared with other Akt inhibitors, such as perifosine and phosphatidylinositol ether lipid analogues. While perifosine is a well-characterized inhibitor, this compound offers unique advantages, including higher specificity and reduced toxicity. Similar compounds include:

This compound stands out due to its unique chemical structure and specific inhibitory activity against Akt, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

253440-95-8

Molecular Formula

C28H57O10P

Molecular Weight

584.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

GJZGRYXGQBWBEB-AVMFAVRISA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol
1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol
3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
OMDPI
PX 316
PX-316
PX316 cpd
SH-5 inositol phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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